N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that features a unique combination of isoxazole and oxadiazole rings These heterocyclic structures are known for their significant biological activities and therapeutic potential The compound’s structure includes an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and an oxadiazole ring, which is another five-membered ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activities . The interaction of the compound with its targets likely involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Isoxazole derivatives have been reported to affect various pathways related to inflammation, cancer, microbial infections, and neurological disorders . The compound’s interaction with its targets can lead to alterations in these pathways, resulting in downstream effects that contribute to its therapeutic potential.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exert effects such as inhibition of inflammation, suppression of cancer cell proliferation, inhibition of microbial growth, and modulation of neurological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a benzamide group. One common method for synthesizing isoxazoles involves the reaction of N-hydroxyimoyl halides with dipolarophiles under mild basic conditions . For the oxadiazole ring, a common approach is the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes are known for their biological activities.
Oxadiazole Derivatives: Various oxadiazole derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined isoxazole and oxadiazole rings, which provide a unique set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c17-10(8-4-2-1-3-5-8)14-12-16-15-11(18-12)9-6-7-13-19-9/h1-7H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCFPNYAKLJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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